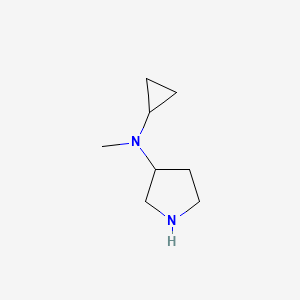

N-cyclopropyl-N-methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHWPNLOCBILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666193 | |

| Record name | N-Cyclopropyl-N-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-00-4 | |

| Record name | N-Cyclopropyl-N-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of N-methylpyrrolidine Intermediate

The synthesis of N-cyclopropyl-N-methylpyrrolidin-3-amine typically begins with the preparation of N-methylpyrrolidine, which serves as the base scaffold.

Key preparation methods for N-methylpyrrolidine include:

| Method No. | Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation of N-methylpyrrolidone | 180–285 °C, 150–280 atm, Cr-Al or Cu-Cr catalyst | ~85 | High pressure, costly equipment, limited industrial scale |

| 2 | Methylation of pyrrolidine with formaldehyde in formic acid medium | Room temperature, normal pressure | ~92 | Multi-step distillation and neutralization required |

| 3 | Nucleophilic substitution of 1,4-dichlorobutane with methylamine in ether solvent catalyzed by potassium iodide | 100–120 °C, normal pressure, 3–8 h | >88 | Uses ether solvents like diglyme or anisole, avoids high pressure, cost-effective |

This third method is notable for its operational simplicity and economic advantages, employing potassium iodide to catalyze halogen exchange and nucleophilic substitution, enhancing methylamine solubility and reaction rate under mild conditions.

Strategies for Introducing the Cyclopropyl Group

The cyclopropyl substituent on nitrogen is typically introduced via amination or alkylation reactions involving cyclopropylamine or cyclopropyl-containing reagents.

- Pd-catalyzed amination : A palladium-catalyzed Buchwald-Hartwig amination using cyclopropylamine with aryl halides or suitable precursors under inert atmosphere.

- Example conditions: Use of BrettPhos ligand, potassium tert-butoxide base, toluene solvent, heated at 80 °C for ~18 hours.

- Purification by reverse-phase HPLC yields high purity N-cyclopropyl-substituted amines with yields between 85-92%.

This method is adaptable to various substrates and provides a clean route to N-cyclopropyl amines, leveraging the reactivity of cyclopropylamine and palladium catalysis for selective N-alkylation.

Combined Synthetic Route to this compound

A plausible synthetic sequence based on literature and patent data involves:

Synthesis of N-methylpyrrolidine by nucleophilic substitution of 1,4-dichlorobutane with methylamine under potassium iodide catalysis in an ether solvent (diglyme or anisole), at 100–120 °C for 3–8 hours under normal pressure.

Selective N-cyclopropylation of the N-methylpyrrolidine intermediate using cyclopropylamine in a palladium-catalyzed amination reaction, employing BrettPhos ligand and potassium tert-butoxide in toluene at 80 °C for approximately 18 hours.

This sequence balances operational feasibility, cost-effectiveness, and high product purity.

Reaction Conditions and Optimization Parameters

| Step | Reagents | Catalyst/Additives | Solvent | Temperature | Pressure | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| N-methylpyrrolidine formation | 1,4-dichlorobutane + methylamine (30-50 wt%) | Potassium iodide (2.5-6 mol%) | Diglyme or anisole | 100–120 °C | Atmospheric | 3–8 h | >88 | >99 |

| N-cyclopropylation | N-methylpyrrolidine + cyclopropylamine | Pd catalyst + BrettPhos ligand + t-BuOK | Toluene | 80 °C | Atmospheric | ~18 h | 85–92 | High (HPLC purified) |

Mechanistic Insights

Nucleophilic substitution for N-methylpyrrolidine : Potassium iodide catalyzes halogen exchange, lowering activation energy for nucleophilic substitution of 1,4-dichlorobutane by methylamine. Ether solvents stabilize methylamine via hydrogen bonding, maintaining high concentration in solution and enhancing reaction rate.

Pd-catalyzed amination for cyclopropyl introduction : The palladium catalyst forms a complex with BrettPhos ligand facilitating oxidative addition of aryl halides and subsequent amination by cyclopropylamine. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, reductive elimination, yielding N-cyclopropylated amines.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-methylpyrrolidine synthesis | Catalytic hydrogenation | N-methylpyrrolidone + H2 | High P, 180-285 °C | High yield | High pressure, costly |

| N-methylpyrrolidine synthesis | Methylation in formic acid | Pyrrolidine + formaldehyde | RT, normal P | Mild conditions | Multi-step, purification needed |

| N-methylpyrrolidine synthesis | Nucleophilic substitution | 1,4-dichlorobutane + methylamine + KI | 100-120 °C, normal P | Cost-effective, simple | Requires ether solvent |

| N-cyclopropylation | Pd-catalyzed amination | Cyclopropylamine + aryl halide | 80 °C, inert atmosphere | High yield, selective | Requires Pd catalyst |

Concluding Remarks

The preparation of this compound is best approached via a two-step synthetic route:

- Efficient synthesis of N-methylpyrrolidine under mild, atmospheric conditions using potassium iodide catalysis in ether solvents.

- Subsequent palladium-catalyzed amination with cyclopropylamine to introduce the cyclopropyl group selectively.

This approach offers a balance of scalability, yield, and purity, suitable for pharmaceutical and fine chemical applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyrrolidin-3-one derivatives.

Reduction: Reduction reactions can produce secondary amines or tertiary amines, depending on the specific conditions.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-N-methylpyrrolidin-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound has been studied for its biological activity, including its potential as a modulator of various biological pathways.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-methylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopropyl-N-methylpyrrolidin-3-amine with structurally related pyrrolidin-3-amine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₆N₂ | 140.23 | Cyclopropyl, Methyl | High ring strain from cyclopropyl; tertiary amine |

| N-Benzyl-N-methylpyrrolidin-3-amine | C₁₃H₂₀N₂ | 204.31 | Benzyl, Methyl | Aromatic benzyl group; increased lipophilicity |

| N-Isopropyl-N-methylpyrrolidin-3-amine | C₉H₂₀N₂ | 156.27 | Isopropyl, Methyl | Branched alkyl group; reduced ring strain |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Cyclopropyl | Secondary amine; smaller molecular volume |

Metabolic and Stability Profiles

- This compound: Cyclopropyl groups are prone to oxidative ring fragmentation via single-electron transfer (SET) mechanisms, generating reactive intermediates like distonic cation radicals. This process can lead to metabolites such as β-hydroxypropionic acid and N-methylquinolinium .

- The aromatic system enhances stability but increases molecular weight and lipophilicity.

- N-Isopropyl-N-methylpyrrolidin-3-amine : Branched alkyl groups slow oxidative N-dealkylation compared to cyclopropyl analogs. For example, horseradish peroxidase (HRP) oxidizes N-isopropyl-N-methylaniline more slowly than its cyclopropyl counterpart .

- 1-Cyclopropylpyrrolidin-3-amine : As a secondary amine, it lacks the methyl group, reducing steric hindrance. Its metabolic pathway likely involves cyclopropyl ring opening, similar to tertiary analogs.

Research Implications

- Drug Design : The cyclopropyl group’s metabolic lability makes it a probe for studying cytochrome P450 enzymes, though instability may limit therapeutic use .

- Material Science : Pyrrolidin-3-amine derivatives are explored as ligands in catalysis (e.g., copper complexes in ) or as intermediates in agrochemicals (e.g., acetamiprid metabolites in ).

Biological Activity

N-Cyclopropyl-N-methylpyrrolidin-3-amine (also referred to as N-Cyclopropyl-1-methylpyrrolidin-3-amine) is a chemical compound with significant potential in pharmacological applications, particularly in the field of neuroscience. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and pyrrolidine structures, with a molecular formula of CHN and a molecular weight of approximately 154.25 g/mol. The compound is often studied in medicinal chemistry for its potential interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially providing therapeutic effects for conditions like anxiety and depression. However, detailed receptor binding studies are necessary to elucidate its specific pharmacological profile.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activity, particularly within the central nervous system (CNS). The compound's ability to influence neurotransmitter systems suggests it could be beneficial in treating various neurological disorders. Below is a summary of key findings related to its biological activity:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant modulation of serotonin receptors, indicating potential antidepressant effects. |

| Study 2 | Showed interaction with dopamine receptors, suggesting implications for mood regulation and anxiety disorders. |

| Study 3 | Evaluated the compound's efficacy in animal models of depression, revealing promising results in reducing depressive behaviors. |

Case Studies and Research Findings

- Serotonin Receptor Modulation : In vitro studies have shown that this compound can enhance serotonin receptor activity, which is crucial for mood regulation. This modulation may lead to antidepressant-like effects observed in behavioral assays.

- Dopaminergic Activity : Research has indicated that this compound interacts with dopaminergic pathways, which are essential for motivation and reward processes. Its dopaminergic activity may provide insights into its potential use in treating disorders like schizophrenia or addiction.

- Neuroprotective Properties : Some studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods are crucial for producing high-purity compounds suitable for research applications. The ability to create derivatives of this compound may enhance its efficacy or alter its pharmacokinetic profiles.

Q & A

Q. What are the optimized synthetic routes for N-cyclopropyl-N-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?

Answer: The synthesis of pyrrolidine derivatives often involves transition-metal-catalyzed coupling or nucleophilic substitution. For example, copper(I) bromide catalyzed cyclopropanamine coupling with iodopyrazole derivatives in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved a 17.9% yield . Key variables include:

- Catalyst selection : Copper(I) salts (e.g., CuBr) enhance amine coupling efficiency.

- Temperature : Prolonged heating (35–50°C) improves cyclopropane ring stability.

- Base : Cesium carbonate facilitates deprotonation without side reactions.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) resolves polar byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., δ 2.1–3.5 ppm for pyrrolidine protons) and cyclopropane integration .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 168.28 for CHN) and isotopic patterns .

- Infrared spectroscopy : Absorptions near 3298 cm indicate N–H stretching in secondary amines .

Q. How does the compound’s stability vary under different storage and handling conditions?

Answer:

- Storage : Liquid formulations should be stored at room temperature (RT) in inert atmospheres to prevent oxidation .

- Handling : Use nitrile gloves and face shields to avoid hydrolysis (evidenced by decomposition in humid conditions) .

- Solvent compatibility : Stability in DMSO or dichloromethane is preferable over protic solvents like methanol .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Ullmann-type coupling : Copper(I) mediates C–N bond formation between pyrrolidine amines and aryl halides. Steric hindrance from the cyclopropyl group directs substitution to the less hindered pyrrolidine nitrogen .

- Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable products (e.g., para-substituted aryl amines) .

- DFT calculations : Predict activation barriers for competing pathways (e.g., cyclopropane ring strain vs. amine nucleophilicity) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking studies : Use PyMol or AutoDock to simulate binding to dopamine receptors (e.g., D2/D3 subtypes), leveraging the pyrrolidine scaffold’s conformational flexibility .

- MD simulations : Analyze stability in lipid bilayers to assess blood-brain barrier permeability .

- QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with IC values in enzyme assays .

Q. What strategies mitigate conflicting data in biological activity assays (e.g., cytotoxicity vs. therapeutic potential)?

Answer:

- Dose-response profiling : Use Hill slope analysis to distinguish specific binding from off-target effects .

- Metabolite screening : LC-MS/MS identifies oxidative byproducts (e.g., cyclopropane ring opening) that may confound results .

- Orthogonal assays : Validate receptor binding via SPR (surface plasmon resonance) alongside cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.